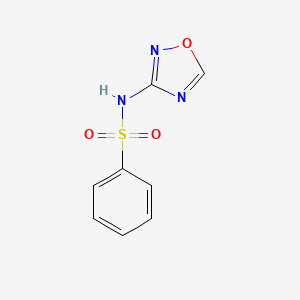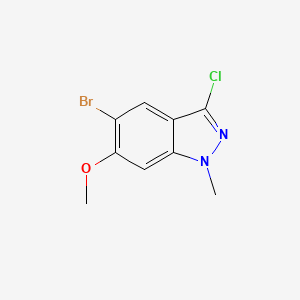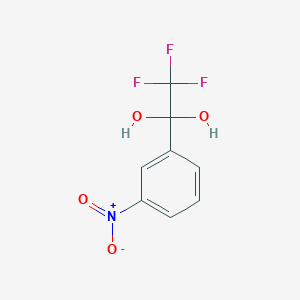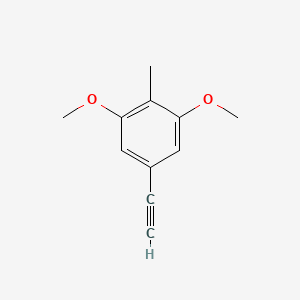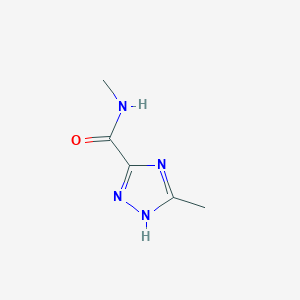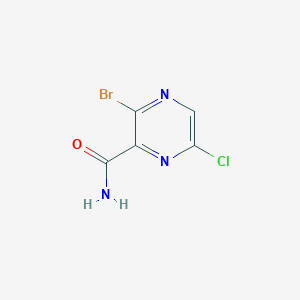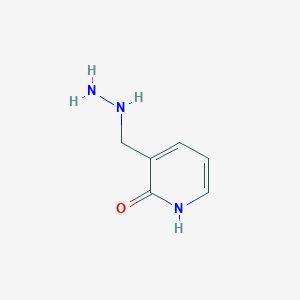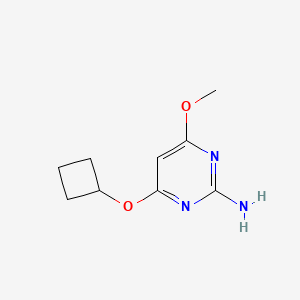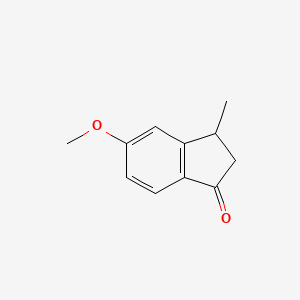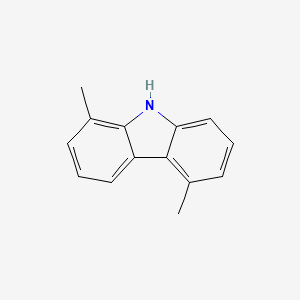![molecular formula C13H11BO4 B13121844 4'-Borono-[1,1'-biphenyl]-3-carboxylicacid CAS No. 872341-96-3](/img/structure/B13121844.png)
4'-Borono-[1,1'-biphenyl]-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H11BO4 It is a biphenyl derivative that contains both a boronic acid group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Borono-[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide. The general procedure includes:
Reactants: A boronic acid derivative and a halogenated biphenyl compound.
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Base: Common bases used include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production of 4’-Borono-[1,1’-biphenyl]-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4’-Borono-[1,1’-biphenyl]-3-carboxylic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
Phenylboronic acid: Contains only the boronic acid group without the biphenyl structure.
Biphenyl-3-carboxylic acid: Contains only the carboxylic acid group without the boronic acid group.
Uniqueness
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid groups on the biphenyl scaffold
Propriétés
Numéro CAS |
872341-96-3 |
|---|---|
Formule moléculaire |
C13H11BO4 |
Poids moléculaire |
242.04 g/mol |
Nom IUPAC |
3-(4-boronophenyl)benzoic acid |
InChI |
InChI=1S/C13H11BO4/c15-13(16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(17)18/h1-8,17-18H,(H,15,16) |
Clé InChI |
RYXNRVQGPCNGRO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)


